Triiodoacetic acid
Overview
Description
Triiodoacetic acid is an organic compound with the molecular formula C₂HI₃O₂. It is a derivative of acetic acid, where three hydrogen atoms are replaced by iodine atoms. This compound is known for its high molecular weight and density due to the presence of iodine atoms. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Biochemical Analysis
Biochemical Properties
It is known that Triiodoacetic acid is a metabolite of thyroxine, a thyroid hormone . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in thyroid hormone metabolism and signaling.
Cellular Effects
Given its relationship with thyroid hormones, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism associated with thyroid hormone action .
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with biomolecules involved in thyroid hormone metabolism and signaling .
Metabolic Pathways
This compound is a metabolite of thyroxine, suggesting that it is involved in the metabolic pathways of thyroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions
Triiodoacetic acid can be synthesized through the iodination of acetic acid derivatives. One common method involves the reaction of acetic acid with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds as follows:
CH3COOH+3I2+Oxidizing Agent→C2HI3O2+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triiodoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: this compound can be reduced to form diiodoacetic acid or other lower iodinated derivatives.
Oxidation Reactions: The compound can be further oxidized to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as chlorine or bromine in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of chloroacetic acid or bromoacetic acid.
Reduction: Formation of diiodoacetic acid.
Oxidation: Formation of carbon dioxide and other oxidized by-products.
Scientific Research Applications
Triiodoacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its ability to react with cysteine residues in proteins.
Medicine: Investigated for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Triiodoacetic acid exerts its effects primarily through its ability to alkylate thiol groups in proteins. This alkylation can inhibit the activity of enzymes that contain cysteine residues in their active sites. The compound’s high reactivity with thiol groups makes it a valuable tool in biochemical studies to modify and study protein function.
Comparison with Similar Compounds
Similar Compounds
Iodoacetic Acid: A mono-iodinated derivative of acetic acid.
Diiodoacetic Acid: A di-iodinated derivative of acetic acid.
Chloroacetic Acid: A chloro-substituted derivative of acetic acid.
Bromoacetic Acid: A bromo-substituted derivative of acetic acid.
Uniqueness
Triiodoacetic acid is unique due to its high iodine content, which imparts distinct physical and chemical properties. Its high molecular weight and density, along with its reactivity towards thiol groups, make it particularly useful in specific biochemical and industrial applications.
Properties
IUPAC Name |
2,2,2-triiodoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HI3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZZMHPRRFPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(I)(I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HI3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208127 | |
Record name | Triiodoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-68-3 | |
Record name | 2,2,2-Triiodoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triiodoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triiodoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triiodoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIIODOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8GUP5482 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the physiological role of Triiodoacetic acid in the human body?
A1: this compound is a metabolite of thyroid hormones and exhibits both thyromimetic (agonistic) and antagonistic actions. While its exact physiological role is still being investigated, research suggests it may have a shorter half-life than its less potent antagonist counterpart, Tetraiodoacetic acid []. This suggests a potential role in rapid and potent modulation of thyroid hormone activity.
Q2: How is this compound synthesized?
A3: While specific details might vary, the synthesis and properties of this compound and its salts have been previously described in scientific literature []. These methods often involve the iodination of acetic acid under controlled conditions.
Q3: Has this compound been used in any clinical settings?
A4: While this compound itself hasn't been widely used in clinical settings, a case report documented a patient developing a Nocardia brasiliensis infection after receiving mesotherapy containing this compound []. This highlights the need for further research into its safety profile, especially when used in procedures like mesotherapy.
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